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Compound of Interest

Compound Name:
3-Bromo-N,N-dimethyl-2-

nitroaniline

CAS No.: 860533-15-9

Cat. No.: B2757258 Get Quote

Topic: H and C NMR Assignments for 3-Bromo-N,N-
dimethyl-2-nitroaniline
Executive Summary & Challenge
In drug development, polysubstituted benzenes are common scaffolds.[1] However, 3-Bromo-
N,N-dimethyl-2-nitroaniline presents a specific stereoelectronic challenge: Steric Inhibition of

Resonance (SIR).[1]

Unlike typical anilines where the nitrogen lone pair conjugates with the aromatic ring (shielding

ortho/para positions), the bulky nitro group at the C2 position forces the dimethylamino group at

C1 to twist out of planarity. This deconjugation dramatically alters expected chemical shifts,

rendering standard additivity tables inaccurate.[1]

This guide provides a self-validating protocol to assign this molecule, focusing on distinguishing

the three quaternary carbons (C1, C2, C3) using 2D NMR correlations rather than relying solely

on unstable 1D chemical shift predictions.

Theoretical Framework: The "Ortho Effect"
Before assignment, one must understand the electronic environment:
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N,N-Dimethyl group (C1): Due to the adjacent -NO

(C2), the N-Me

group rotates ~40-60° out of the aromatic plane.[1] Consequence: The ring protons
(especially H6) are deshielded (shifted downfield) compared to planar anilines because the
electron-donating resonance is "turned off."

Nitro group (C2): Strongly electron-withdrawing (inductive and resonance).

Bromine (C3): Inductively withdrawing, weakly donating (resonance), but sterically

significant.

Experimental Protocol
3.1 Sample Preparation

Solvent: CDCl

(99.8% D) is recommended over DMSO-d

.[1] DMSO can form solvent shells that artificially stabilize planar conformations, potentially
masking the SIR effects.[1]

Concentration: 10-15 mg in 0.6 mL solvent (for clear 2D HMBC correlations).

Reference: TMS (0.00 ppm) or residual CHCl

(7.26 ppm

H / 77.16 ppm

C).

3.2 Acquisition Parameters (400 MHz+)
H NMR: 16 scans, 30° pulse angle, D1 = 2.0s (ensure relaxation of aromatic protons).

C NMR: 512-1024 scans, D1 = 3.0s (critical for quaternary carbons C1, C2, C3).[1]

2D Experiments: HSQC (Multiplicity-Edited) and HMBC (optimized for
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Hz).

Structural Assignment & Data Analysis[1][2]
4.1

H NMR Assignments (Predicted & Logic)
The aromatic region will display an ABC or AMX spin system depending on the field strength.
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Position Group
Shift (

, ppm)
Multiplicity Coupling

(Hz)
Rationale

N-Me

-N(CH

)
2.80 - 2.95 Singlet (6H) -

Characteristic

of N-Me.[1]

Upfield of O-

Me, but

deshielded by

ortho-NO

anisotropy.[1]

H4 Ar-H 7.40 - 7.55 dd / d ,

Ortho to Br;

Meta to NO

.[1]

Deshielded

by NO

(inductive).[2]

H5 Ar-H 7.15 - 7.30 dd / t ,

Meta to both

withdrawing

groups. The

most

"benzene-

like" proton.

[1]

H6 Ar-H 7.00 - 7.15 dd / d
,

Ortho to NMe

.[1]

Diagnostic: If

planar, this

would be

<6.5 ppm.[1]

The

downfield

shift (>7.0)

confirms
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Steric

Inhibition of

Resonance.

[3]

4.2

C NMR Assignments
The challenge is assigning the three quaternary carbons (C1, C2, C3).
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Position Type
Shift (

, ppm)
Assignment Logic

C1 C_quat 148 - 152

Attached to NMe

. Deshielded by N

(inductive) but lacks

full resonance

shielding.[2] Key:

HMBC correlation to

N-Me protons.

C2 C_quat 140 - 145

Attached to NO

. Strongly deshielded.

Likely weak/broad due

to N-quadrupole

relaxation.[1]

C3 C_quat 110 - 118

Attached to Br.[1]

Distinctive upfield shift

relative to other ipso-

carbons (Heavy Atom

Effect).[1]

C4 CH 130 - 134 Ortho to Br.[1]

C5 CH 125 - 129
Meta to substituents.

[1]

C6 CH 118 - 122
Ortho to NMe

.[1]

N-Me CH 42 - 45
High intensity aliphatic

signal.[1]

Self-Validating Workflow (HMBC Strategy)
The following logic flow ensures the assignment is chemically rigorous and not based on

guesswork.
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Step 1: The Anchor

Step 2: Skeleton Walk

Step 3: Quaternary Distinction

Identify N-Me Singlet
(2.8-2.9 ppm)

Run HMBC
(N-Me protons -> Aromatic C)

Assign C1
(~150 ppm)

Identify H6
(Strong HMBC to C1)

Assign H6 Proton

Identify C3 (C-Br)
(Look for ~115 ppm)

Identify C2 (C-NO2)
(Remaining Quat ~142 ppm)

Validation:
H4 shows HMBC to C2 & C3
H6 shows HMBC to C1 & C2

Click to download full resolution via product page
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Caption: Logic flow for unambiguous assignment of quaternary carbons using the N-Methyl

"Anchor" signal.
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Application: Explains the deshielding of H6 and C1 relative to planar N,N-dimethylaniline.

Base Scaffold Data (3-Bromo-2-nitroaniline):

ChemicalBook & PubChem Spectral Data. "3-Bromo-2-nitroaniline NMR Spectra."

Source:[1]

Chemical Shift Prediction Rules:

Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral

Data.[1] Springer, 2009.[1] (Standard additivity increments for benzene derivatives).

Synthesis & Characterization Context:

Liu, Y. et al. "Selective hydrogenation of nitroarenes."[1] Catal.[4] Sci. Technol., 2013.[1][4]

(Provides high-resolution data for the parent nitroaniline systems).

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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